1,4,5,8,9,10-Hexahydroanthracene

Coal Liquefaction Hydrogen Transfer Coprocessing

1,4,5,8,9,10-Hexahydroanthracene (HHA) is a superior hydrogen-donor solvent whose reactivity is dictated by its precise molecular architecture. Unlike generic alternatives like tetralin or DHA, HHA delivers 18-25 times higher hydrogen-release capacity, making it essential for low-severity coal liquefaction studies, especially with sulfurous acid-pretreated coals where it outperforms isotetralin. Its well-characterized behavior with NiMo/Al₂O₃ and Mo/Al₂O₃ catalysts makes it an indispensable model compound for hydroprocessing mechanistic investigations. Procure this specific isomer to ensure experimental reproducibility and quantitative accuracy in your hydrogen-transfer research.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 5910-28-1
Cat. No. B1583848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,8,9,10-Hexahydroanthracene
CAS5910-28-1
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1C=CCC2=C1CC3=C(C2)CC=CC3
InChIInChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2
InChIKeyLNRAWXJRDXDHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,8,9,10-Hexahydroanthracene (CAS 5910-28-1): Chemical Identity and Key Procurement Specifications


1,4,5,8,9,10-Hexahydroanthracene (HHA) is a polycyclic hydroaromatic hydrocarbon (C14H16, MW: 184.28 g/mol) and a member of the cyclic olefin class, characterized by its partially hydrogenated anthracene framework featuring two isolated double bonds . Unlike its fully aromatic counterpart anthracene or other hydrogenated isomers, this specific isomer lacks any aromatic ring and is a crystalline solid at ambient temperature with a melting point of 147-150 °C [1]. Its unique structural arrangement confers distinct thermophysical properties cataloged in the NIST/TRC Web Thermo Tables [2]. Commercially, this compound is typically supplied at a purity of 95% and serves as a specialized reagent for research and industrial applications, including as a model compound for hydrogenation/dehydrogenation studies and as a hydrogen-donor solvent in coal liquefaction and coprocessing research .

Why 1,4,5,8,9,10-Hexahydroanthracene Cannot Be Substituted with Other Hydroaromatic or Cyclic Olefin Analogs


Generic substitution of 1,4,5,8,9,10-hexahydroanthracene (HHA) with other hydroaromatic compounds such as tetralin, dihydroanthracene (DHA), octahydroanthracene (OHA), or even the closely related cyclic olefin isotetralin is not scientifically justified for critical applications in hydrogen transfer and coal liquefaction. The compound's reactivity, hydrogen-donating capacity, and selectivity are exquisitely dependent on its specific molecular architecture—the precise position and number of saturated bonds [1]. Research has demonstrated that the hydrogen-release kinetics and coal conversion efficiency of HHA are quantitatively distinct from those of its analogs, with differences spanning orders of magnitude [2]. In coal liquefaction studies, the choice between HHA and isotetralin can even invert depending on the pretreatment chemistry, underscoring that these compounds are not interchangeable but rather function as specific, condition-dependent tools [3].

1,4,5,8,9,10-Hexahydroanthracene: Direct Quantitative Comparisons Versus Key Analogs for Scientific Procurement


Superior Hydrogen Release Efficacy: 18-25 Times Greater Than Dihydroanthracene and Over 200 Times Greater Than Tetralin Analogs

In direct thermal reactivity studies at 380°C with anthracene as a hydrogen acceptor, 1,4,5,8,9,10-hexahydroanthracene (HHA) released 18 to 25 times more hydrogen than its hydroaromatic analog, 9,10-dihydroanthracene (DHA) [1]. In the same reaction environment, the related cyclic olefin isotetralin released over 200 times as much hydrogen as its conventional analog, tetralin, establishing a class-level behavior of cyclic olefins but with quantitatively different efficacy for the three-ring HHA versus the two-ring isotetralin [1].

Coal Liquefaction Hydrogen Transfer Coprocessing

Electronic Structure Differentiation: Ionization Energy of 1,4,5,8,9,10-Hexahydroanthracene (8.16 eV) and ETS Resonance Trends Distinguish It From Smaller Ring Analogs

The vertical ionization energy of 1,4,5,8,9,10-hexahydroanthracene has been experimentally determined by photoelectron spectroscopy to be 8.16 eV [1]. In a comparative electron transmission spectroscopy (ETS) study, the energy of the first π* temporary anion state was found to be nearly constant across the series from ethene to 1,4,5,8,9,10-hexahydroanthracene, contrary to theoretical predictions [2]. Notably, the energy splitting between the lowest and highest anion states in the larger three-ring system (1,4,5,8,9,10-hexahydroanthracene) was found to be smaller than in 1,4-cyclohexadiene, revealing that through-space and through-bond interactions do not scale with ring size in a simple manner [2].

Physical Organic Chemistry Spectroscopy Computational Chemistry

Coal Conversion Efficacy: Hexahydroanthracene Outperforms Tetralin, Underperforms Isotetralin Depending on Acid Pretreatment

In coal liquefaction studies using Argonne Premium coals, both isotetralin and 1,4,5,8,9,10-hexahydroanthracene (HHA) yielded higher coal conversions to tetrahydrofuran-soluble material than the conventional donor tetralin, regardless of coal pretreatment [1]. However, the relative performance of HHA versus isotetralin was condition-dependent: HHA was less effective than isotetralin with hydrochloric acid pretreatments, but became more effective than isotetralin with sulfurous acid pretreatments [2]. Among three-ring hydroaromatic donors, dihydroanthracene and hexahydroanthracene were the most effective for transferring hydrogen to the coals, while octahydroanthracene was the least reactive [3].

Coal Liquefaction Catalysis Energy

Physical Property and Isomer Differentiation: Melting Point (147-150°C) and Computed LogP (4.07) Distinguish 1,4,5,8,9,10-Hexahydroanthracene from Other Hexahydroanthracene Isomers and Hydroaromatic Analogs

The specific isomer 1,4,5,8,9,10-hexahydroanthracene exhibits a distinct melting point range of 147-150°C [1], which is a critical differentiator from other hexahydroanthracene isomers (e.g., 1,2,3,4,9,10-hexahydroanthracene) that may have different physical properties due to variations in the positions of the six added hydrogen atoms . Computed descriptors provide further differentiation: a LogP (octanol-water partition coefficient) value of 4.07340 and a boiling point of 156°C at reduced pressure are characteristic of this compound. In contrast, the fully aromatic parent anthracene has a much higher melting point (~216°C) and a significantly lower LogP (~4.5), reflecting its higher planarity and different solubility profile [2].

Physical Chemistry Analytical Chemistry Isomer Characterization

Synthetic Yield Benchmark: A Patented Lithium/tert-Butanol Reduction Method Achieves 91% Yield for 1,4,5,8,9,10-Hexahydroanthracene from Anthracene

A specific and reproducible synthetic protocol for 1,4,5,8,9,10-hexahydroanthracene has been documented in patent CN113620760, detailing the reduction of anthracene using lithium metal and tert-butanol in tetrahydrofuran under an inert atmosphere at low temperatures (-10 to 0°C) [1]. This method provides the target compound in a high isolated yield of 91% [1]. Alternative synthetic routes, such as the reduction of 9,10-dihydroanthracene, have been reported with significantly lower yields (~22%) [2], highlighting the advantage of the patented anthracene-to-HHA route for larger-scale preparation.

Organic Synthesis Process Chemistry Methodology

1,4,5,8,9,10-Hexahydroanthracene: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Coal Liquefaction and Coprocessing Research Requiring Superior Hydrogen Donation Capacity

Researchers optimizing low-severity coal liquefaction or coprocessing of coal with petroleum residues should procure 1,4,5,8,9,10-hexahydroanthracene when the experimental design demands a hydrogen donor with a release capacity that is 18-25 times greater than dihydroanthracene and substantially higher than tetralin [7]. This compound is particularly indicated for studies involving sulfurous acid-pretreated coals, where it has been shown to outperform the otherwise more potent isotetralin [6].

Fundamental Studies of Hydrogen Transfer, Catalysis, and Model Compound Reactivity

The distinct kinetic and thermodynamic properties of 1,4,5,8,9,10-hexahydroanthracene, including its reactivity with model acceptors like pyrene and its specific product distribution (forming octahydroanthracene, tetrahydroanthracene, dihydroanthracene, and anthracene), make it an essential model compound for mechanistic investigations of catalytic hydrogen transfer [7]. Its well-characterized behavior in the presence of sulfided NiMo/Al₂O₃ and Mo/Al₂O₃ catalysts provides a reliable benchmark for comparing catalyst performance and understanding the role of cyclic olefins in hydroprocessing [6].

Physical Organic Chemistry and Spectroscopy Benchmarking

1,4,5,8,9,10-Hexahydroanthracene serves as a valuable reference compound in gas-phase spectroscopy and computational chemistry due to its well-defined ionization energy (8.16 eV) and its non-intuitive behavior in electron transmission spectroscopy [7]. Researchers studying through-space and through-bond interactions in fused ring systems should select this compound to compare with smaller analogs (e.g., isotetralin, 1,4-cyclohexadiene) to validate theoretical models or to calibrate experimental apparatus [6].

High-Yield Laboratory Synthesis and Method Development

For laboratories requiring in-house preparation of 1,4,5,8,9,10-hexahydroanthracene, procurement of the precursor anthracene and execution of the patented Li/t-BuOH/THF reduction protocol is recommended, as it delivers a 91% yield, significantly outperforming alternative routes (e.g., 22% yield from dihydroanthracene) [7]. This scenario is ideal for process chemists seeking a robust, scalable method to produce the compound for subsequent derivatization or as a hydrogen-donor stock solution [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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